2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine
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Overview
Description
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine is a heterocyclic compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This compound, characterized by its three methoxy groups and a methyl group attached to the benzazepine core, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropan-1-amine.
Acylation: The amine undergoes acylation with methyl chloroformate to form an intermediate.
Cyclization: The intermediate is then cyclized using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine structure.
Chemical Reactions Analysis
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzazepine derivatives.
Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine can be compared with other benzazepine derivatives, such as:
1-Benzazepines: These compounds have the benzene ring attached at different positions, leading to variations in biological activity.
2-Benzazepines: Similar in structure but with different substitution patterns, affecting their chemical reactivity and applications.
3-Benzazepines: These compounds, like this compound, have unique substitution patterns that confer distinct properties.
Properties
CAS No. |
93516-84-8 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2,7,8-trimethoxy-1-methyl-1H-3-benzazepine |
InChI |
InChI=1S/C14H17NO3/c1-9-11-8-13(17-3)12(16-2)7-10(11)5-6-15-14(9)18-4/h5-9H,1-4H3 |
InChI Key |
PINGQORGGVVHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2C=CN=C1OC)OC)OC |
Origin of Product |
United States |
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